Architectural Elucidation and Stereoselective Synthesis of 5-Methyl-2-(propan-2-yl)azepane
Architectural Elucidation and Stereoselective Synthesis of 5-Methyl-2-(propan-2-yl)azepane
Executive Summary: The Azepane Scaffold in Chemical Space
While six-membered piperidines and five-membered pyrrolidines dominate the saturated nitrogen heterocycle landscape in medicinal chemistry, seven-membered azepanes remain vastly underrepresented due to historical synthetic bottlenecks and ring-expansion challenges[1]. However, azepanes offer unique globular topographies and multiple vectors for 3D exploration of chemical space, making them highly valuable for modern drug discovery[1]. 5-Methyl-2-(propan-2-yl)azepane —a ring-expanded aliphatic derivative of the naturally occurring terpene (-)-menthone—serves as a prime example of a heavily substituted, stereochemically rich azepane.
As a Senior Application Scientist, I have structured this technical guide to move beyond mere descriptive synthesis. Here, we will dissect the mechanistic causality, stereochemical conservation, and self-validating experimental protocols required to synthesize this molecule with absolute regiocontrol.
Stereochemical Topography and Retrosynthetic Logic
The target molecule, 5-methyl-2-(propan-2-yl)azepane, contains two distinct stereocenters at C2 and C5. When derived from natural (-)-menthone, which possesses the (2S, 5R) absolute configuration, the stereochemical integrity must be strictly conserved throughout the synthetic sequence.
The retrosynthetic disconnection relies on the exhaustive reduction of a caprolactam precursor: 7-isopropyl-4-methylazepan-2-one . This specific lactam is generated via the Beckmann rearrangement of (-)-menthone oxime[2]. Because the Beckmann rearrangement proceeds via a concerted anti-periplanar migration, the migrating carbon retains its absolute stereochemistry[3]. Consequently, the final azepane product exhibits the exact (2S, 5R) configuration of its terpene ancestor.
Mechanistic Causality: Regiocontrol in the Beckmann Rearrangement
The critical synthetic juncture is the regioselective ring expansion of (-)-menthone oxime. Theoretically, the oxime can yield two regioisomeric lactams:
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Lactam 2: 7-isopropyl-4-methylazepan-2-one (via C2 migration)
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Lactam 3: 3-isopropyl-6-methylazepan-2-one (via C6 migration)
The causality of the regioselectivity is fundamentally linked to the oxime's geometric isomerism and the choice of the activating reagent[2]. The bulky propan-2-yl (isopropyl) group at C2 exerts severe steric repulsion, forcing the oxime hydroxyl group predominantly into the anti position relative to C2 (the E-isomer).
When treated with a non-protic reagent like Phosphorus Pentachloride (PCl₅), the rearrangement is strictly concerted. The C2–C1 bond, being anti to the leaving group, migrates exclusively, yielding Lactam 2 alone[2]. In contrast, protic acids (like Polyphosphoric Acid, PPA) allow for E/Z isomerization of the oxime prior to migration, resulting in a degraded mixture of Lactam 2 and Lactam 3[2].
Fig 1. Divergent regioselectivity in the Beckmann rearrangement of (-)-menthone oxime.
Quantitative Data: Reagent-Dependent Regioselectivity
To optimize the synthesis of the correct precursor for 5-methyl-2-(propan-2-yl)azepane, the reaction conditions must heavily favor C2-migration. The table below summarizes the empirical causality between reagent selection and lactam distribution[2].
| Catalyst / Reagent | Temperature (°C) | Time (h) | Conversion (%) | Lactam 2 (C2-Migration) | Lactam 3 (C6-Migration) |
| PCl₅ (Non-protic) | 25 | 2 | 100 | 100% | 0% |
| 85% H₂SO₄ | 65 | 3 | 53 | 94% | 6% |
| 97% H₂SO₄ | 55 | 3 | Variable | 74% | 26% |
| Polyphosphoric Acid (PPA) | 120 | 3 | 100 | 68% | 32% |
Self-Validating Experimental Protocols
A robust synthetic methodology must be self-validating. The following step-by-step workflow guarantees the stereospecific generation of (2S, 5R)-5-methyl-2-(propan-2-yl)azepane by utilizing in-process controls and strategic workup procedures.
Fig 2. Self-validating synthetic workflow for (2S, 5R)-5-methyl-2-(propan-2-yl)azepane.
Protocol A: Synthesis of (-)-Menthone Oxime
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Causality & Rationale: We utilize a buffered hydroxylamine system (sodium acetate) to prevent the acid-catalyzed epimerization of the highly labile C2 stereocenter of (-)-menthone.
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Dissolve 10.0 g (64.8 mmol) of (-)-menthone in 50 mL of absolute ethanol.
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In a separate flask, dissolve 5.4 g (77.7 mmol) of NH₂OH·HCl and 8.0 g (97.5 mmol) of anhydrous sodium acetate in 50 mL of distilled water.
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Combine the solutions and reflux at 85 °C for 2 hours.
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Validation Check: TLC (Hexane/EtOAc 8:2) must show complete consumption of the ketone (Rf ~0.6) to a more polar oxime spot (Rf ~0.3).
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Cool to room temperature, remove ethanol under reduced pressure, and extract the aqueous residue with diethyl ether (3 x 50 mL).
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Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the oxime as a viscous oil.
Protocol B: Regioselective Beckmann Rearrangement
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Causality & Rationale: PCl₅ is selected over protic acids to strictly enforce the concerted anti-migration of C2, preventing the formation of the undesired Lactam 3 regioisomer[2].
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Dissolve 8.0 g (47.3 mmol) of (-)-menthone oxime in 100 mL of anhydrous diethyl ether under an inert argon atmosphere.
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Cool the reaction vessel to 0 °C using an ice-water bath.
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Portionwise, add 10.8 g (52.0 mmol) of PCl₅ over 30 minutes.
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Validation Check: The reaction is highly exothermic. Strict temperature control at 0 °C prevents non-specific fragmentation and polymerization.
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Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours.
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Quench meticulously by pouring the mixture over 100 g of crushed ice. Neutralize to pH 8 using a 40% NaOH aqueous solution.
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Extract with diethyl ether (3 x 75 mL), dry over MgSO₄, and concentrate. The crude product is exclusively 7-isopropyl-4-methylazepan-2-one (Lactam 2).
Protocol C: Stereoretentive Lactam Reduction
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Causality & Rationale: Lithium aluminum hydride (LiAlH₄) reduces the lactam carbonyl to a methylene group without epimerizing the adjacent C7 stereocenter. The Fieser workup is implemented to prevent the formation of intractable aluminum emulsion gels, ensuring high recovery of the basic amine.
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Suspend 3.6 g (94.6 mmol) of LiAlH₄ in 100 mL of anhydrous THF at 0 °C under argon.
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Dissolve 5.0 g (27.3 mmol) of Lactam 2 in 30 mL of anhydrous THF and add dropwise to the suspension over 30 minutes.
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Attach a reflux condenser and heat the mixture to 65 °C for 12 hours.
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Cool the reaction to 0 °C. Perform the Fieser workup: sequentially add 3.6 mL of H₂O, 3.6 mL of 15% NaOH(aq), and 10.8 mL of H₂O. Stir vigorously until a granular white precipitate forms.
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Filter the aluminum salts through a pad of Celite, washing thoroughly with hot THF.
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Concentrate the filtrate and purify via Kugelrohr vacuum distillation to yield pure (2S, 5R)-5-methyl-2-(propan-2-yl)azepane as a colorless oil.
